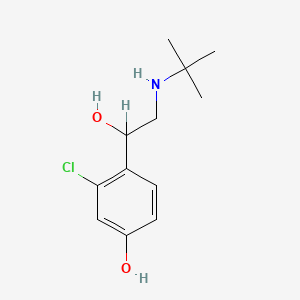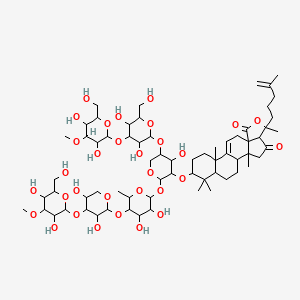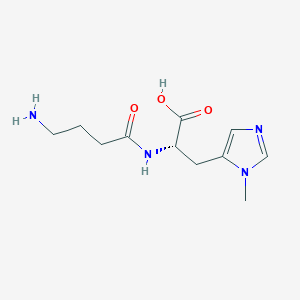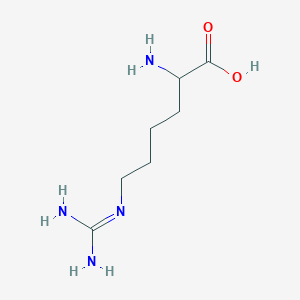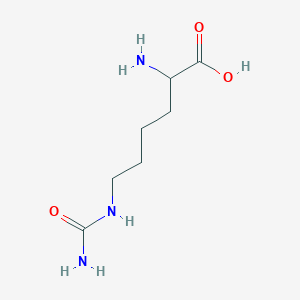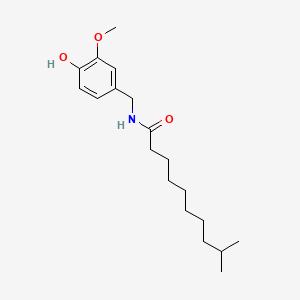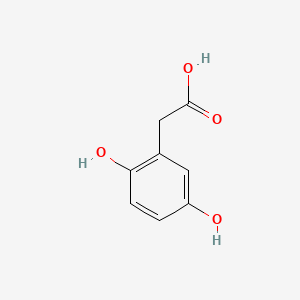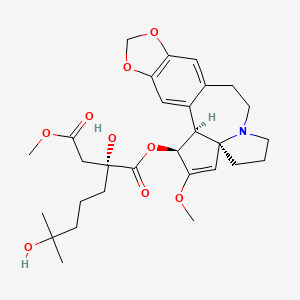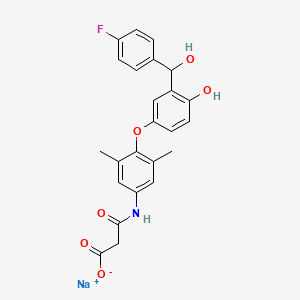
HQ-415
Overview
Description
HQ-415 is a clinically relevant bioactive metal chelator related to clioquinol. It has shown significant activity in various biological models, particularly in rescuing TDP-43 toxicity and synergizing with other compounds in cells expressing α-synuclein .
Preparation Methods
The synthesis of HQ-415 involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and specific temperature controls. Industrial production methods are designed to ensure high purity and yield, often involving large-scale reactions and purification processes .
Chemical Reactions Analysis
HQ-415 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized in the presence of oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
HQ-415 has a wide range of scientific research applications, including:
Chemistry: Used as a metal chelator in various chemical reactions and studies.
Biology: Employed in biological studies to investigate its effects on protein toxicity and cellular functions.
Medicine: Explored for its potential therapeutic effects in treating diseases related to protein aggregation and metal toxicity.
Industry: Utilized in industrial processes that require metal chelation and stabilization
Mechanism of Action
HQ-415 exerts its effects primarily through its metal chelation properties. It binds to metal ions, thereby preventing them from participating in harmful reactions. In cells expressing α-synuclein, this compound synergizes with other compounds to reduce toxicity. The molecular targets and pathways involved include the modulation of metal ion concentrations and the stabilization of protein structures .
Comparison with Similar Compounds
HQ-415 is unique in its strong synergistic effects with other compounds like clioquinol. Similar compounds include:
Clioquinol: Another metal chelator with similar properties but different synergistic effects.
HQ-161: A related compound that also rescues TDP-43 toxicity but has different interaction profiles with other compounds.
The uniqueness of this compound lies in its ability to strongly synergize with clioquinol, reducing the effective concentration needed for biological activity .
Properties
IUPAC Name |
7-[(3-ethoxy-4-methoxyphenyl)-[(4-methylpyridin-2-yl)amino]methyl]quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3/c1-4-31-21-15-18(8-10-20(21)30-3)23(28-22-14-16(2)11-13-26-22)19-9-7-17-6-5-12-27-24(17)25(19)29/h5-15,23,29H,4H2,1-3H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOOFZJZQYFZQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=NC=CC(=C4)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



